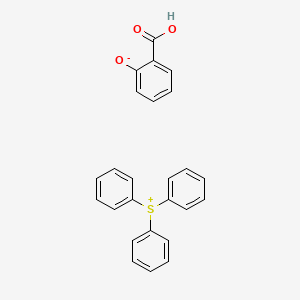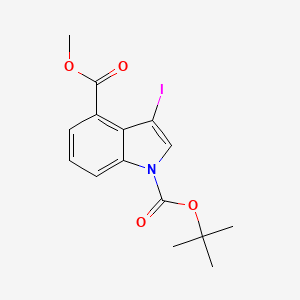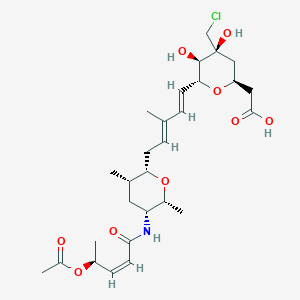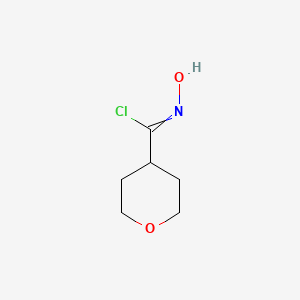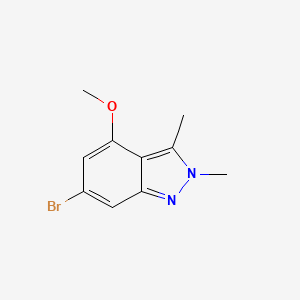
6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is a brominated and methoxylated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of o-halobenzaldehydes or their O-methyloximes with hydrazine. This method involves condensation reactions under acidic conditions.
Cu2O-Mediated Cyclization: Another approach involves Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones. This method is advantageous due to its high efficiency and selectivity.
Ag-Catalyzed Nitration–Annulation: Ag-catalyzed nitration–annulation with tert-butyl nitrite is another synthetic route that provides good yields.
Iodine-Mediated Intramolecular Amination: Iodine-mediated intramolecular aryl and sp3 C–H amination is a metal-free method that can be employed for the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly halogenation and methoxylation, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or iodine (I2), while methoxylation typically involves methanol (CH3OH) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including hydroxylated and carboxylated forms.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Halogenated and methoxylated derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound exhibits biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: It is studied for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism by which 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
4-Bromo-2,6-dimethyl-2H-indazole: A structurally related compound with similar biological activities.
2-Methoxy-3-methyl-2H-indazole: Another methoxylated indazole derivative with comparable properties.
Uniqueness: 6-Bromo-4-methoxy-2,3-dimethyl-2H-indazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
6-bromo-4-methoxy-2,3-dimethylindazole |
InChI |
InChI=1S/C10H11BrN2O/c1-6-10-8(12-13(6)2)4-7(11)5-9(10)14-3/h4-5H,1-3H3 |
Clé InChI |
XXMRRXXDOFIHJY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=CC2=NN1C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


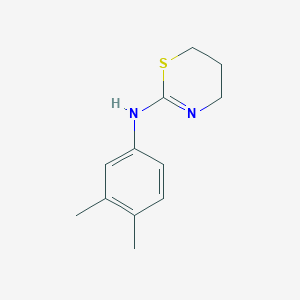
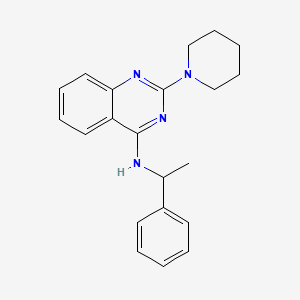
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)
![1,7-Dichloropyrido[3,4-D]pyridazine](/img/structure/B15363872.png)
![5-Bromo-3-[2-(dimethylamino)ethyl]pyrimidin-4-one](/img/structure/B15363876.png)
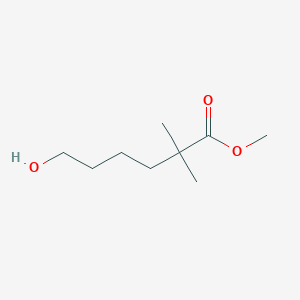
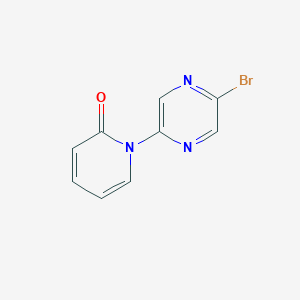
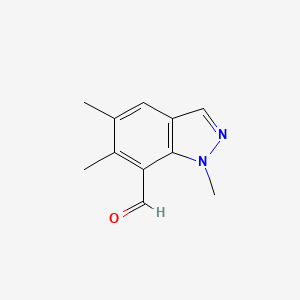
![Ethyl 2-bromo-4-chlorothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15363907.png)
